molecular formula C18H13F3N2OS B13376192 4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-2(1H)-pyrimidinethione

4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-2(1H)-pyrimidinethione

Cat. No.: B13376192
M. Wt: 362.4 g/mol
InChI Key: OPMRYKVOQUKUTA-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-2(1H)-pyrimidinethione is a complex organic compound characterized by the presence of a pyrimidine ring substituted with a methylphenyl group and a trifluoromethoxyphenyl group

Properties

Molecular Formula

C18H13F3N2OS

Molecular Weight

362.4 g/mol

IUPAC Name

4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]pyrimidine-2-thione

InChI

InChI=1S/C18H13F3N2OS/c1-12-2-4-13(5-3-12)16-10-11-23(17(25)22-16)14-6-8-15(9-7-14)24-18(19,20)21/h2-11H,1H3

InChI Key

OPMRYKVOQUKUTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)N(C=C2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-2(1H)-pyrimidinethione typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 4-(trifluoromethoxy)benzaldehyde in the presence of a suitable base to form the corresponding intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired pyrimidinethione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-2(1H)-pyrimidinethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-2(1H)-pyrimidinethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-2(1H)-pyrimidinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-2(1H)-pyrimidinethione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a pyrimidine ring with both methylphenyl and trifluoromethoxyphenyl groups makes it a valuable compound for various research applications .

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